molecular formula C29H26N2O3 B5122913 N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B5122913
M. Wt: 450.5 g/mol
InChI Key: XJJTYIMLIMDENS-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as LUF6000, is a novel small molecule compound that has been synthesized for potential use in scientific research applications. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. By inhibiting this pathway, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). These effects make it a promising candidate for further study as a potential cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is its specificity for the PI3K/Akt/mTOR signaling pathway, which makes it a promising candidate for targeted cancer therapy. However, one limitation of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is its relatively low potency compared to other PI3K inhibitors, which may limit its effectiveness as a cancer treatment.

Future Directions

There are several potential future directions for the study of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, including:
1. Further optimization of the synthesis method to improve the potency and selectivity of the compound.
2. Investigation of the potential use of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.
3. Study of the potential use of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
4. Investigation of the potential use of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide as a diagnostic tool for cancer, by measuring the levels of the PI3K/Akt/mTOR signaling pathway in tumor cells.
In conclusion, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a promising novel small molecule compound that has potential applications in scientific research, particularly in the study of cancer. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for further study, and there are several potential future directions for its investigation.

Synthesis Methods

The synthesis of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves several steps, including the reaction of 3-cyano-4,5-diphenyl-2-furan carboxylic acid with 2-(2-isopropyl-5-methylphenoxy)acetyl chloride to form an intermediate. This intermediate is then reacted with ammonia to form the final product, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide.

Scientific Research Applications

N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been found to have potential applications in scientific research, particularly in the study of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential cancer treatment.

properties

IUPAC Name

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O3/c1-19(2)23-15-14-20(3)16-25(23)33-18-26(32)31-29-24(17-30)27(21-10-6-4-7-11-21)28(34-29)22-12-8-5-9-13-22/h4-16,19H,18H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJTYIMLIMDENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Cyano-4,5-diphenylfuran-2-YL)-2-[5-methyl-2-(propan-2-YL)phenoxy]acetamide

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